molecular formula C10H10ClF2NO2 B13469165 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B13469165
M. Wt: 249.64 g/mol
InChI Key: OCACDQXRRBVDLY-UHFFFAOYSA-N
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Description

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a fluorinated tetrahydroisoquinoline derivative characterized by fluorine atoms at positions 5 and 6 of the isoquinoline ring. The compound’s hydrochloride salt enhances solubility, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9F2NO2.ClH/c11-7-2-1-5-4-13-8(10(14)15)3-6(5)9(7)12;/h1-2,8,13H,3-4H2,(H,14,15);1H

InChI Key

OCACDQXRRBVDLY-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C(=C(C=C2)F)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization with Fluorinated Precursors

This method adapts classical tetrahydroisoquinoline synthesis to incorporate fluorine substituents:

  • Starting material : 3,4-Difluorophenylalanine or its ester derivative.
  • Cyclization : Reacted with formaldehyde or paraformaldehyde in acidic media (HBr or H₂SO₄) at 50–80°C for 3–12 hours.
  • Isolation : The product is isolated as a salt (e.g., hydrochloride) via neutralization with alkali followed by acid precipitation.
  • Yield : ~72% for analogous non-fluorinated compounds.

Key conditions :

Parameter Value Source
Acid catalyst HBr, H₂SO₄, or CF₃COOH
Temperature 50–80°C
Reaction time 3–12 hours

Directed Fluorination of Tetrahydroisoquinoline Intermediates

Fluorine can be introduced via electrophilic or metal-mediated methods:

Example :

  • Substrate : 5,6-Diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Reagents : KF, Pd(PPh₃)₄, CuI.
  • Conditions : 100°C, DMF, 12 hours.

Carboxylation via Lithiation

Aryl lithium intermediates enable regioselective carboxylation:

  • Protection : Benzyl or trityl groups stabilize the nitrogen during lithiation.
  • Reaction sequence :
    • Protect the amine (e.g., benzylation with benzyl bromide/K₂CO₃ in DMF).
    • Generate aryl lithium species using n-BuLi/TMEDA in THF at −78°C.
    • Quench with CO₂ to introduce the carboxylic acid group.
    • Deprotect via catalytic hydrogenation (Pd/C, H₂, HCl/MeOH).

Yield data :

Step Yield Purity Source
Benzyl protection 86% >99%
Carboxylation 91% >99%
Deprotection 90–91% >99%

Crystallization and Purification

Final hydrochloride salt formation and purification are critical:

  • Salt formation : Treat the free base with HCl in methanol or ethanol.
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to achieve >99% purity.
  • Impurity control : Activated carbon treatment and pH-adjusted washes minimize by-products.

Comparative Analysis of Methods

Method Advantages Limitations
Pictet-Spengler Short step count Limited fluorination flexibility
Directed fluorination Regioselective Requires halogenated precursors
Carboxylation High purity (>99%) Multi-step protection/deprotection

Industrial-Scale Considerations

  • Cost efficiency : Benzyl protection and Pd/C recycling reduce expenses.
  • Safety : Avoid mutagenic by-products by optimizing cyclization conditions.
  • Sustainability : Recovery of triphenylmethyl chloride (TrCl) from by-products achieves 93% yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized isoquinoline derivatives.

Scientific Research Applications

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference ID
5,6-Difluoro-THIQ-3-carboxylic acid hydrochloride 5-F, 6-F C₁₀H₁₀F₂NO₂·HCl 265.65* Enhanced lipophilicity and metabolic stability due to fluorine atoms
5,7-Dichloro-THIQ-6-carboxylic acid hydrochloride 5-Cl, 7-Cl C₁₀H₉Cl₂NO₂·HCl 294.06 Higher molecular weight; chloro groups may increase reactivity
6-Chloro-THIQ-3-carboxylic acid hydrochloride 6-Cl C₁₀H₁₁ClNO₂·HCl 248.11 Reduced steric hindrance compared to dihalogenated analogs
7-Nitro-THIQ-3-carboxylic acid hydrochloride 7-NO₂ C₁₀H₁₀N₂O₄·HCl 258.66 Electron-withdrawing nitro group may affect electronic density
(S)-6,7-Dimethoxy-THIQ-3-carboxylic acid hydrochloride 6-OCH₃, 7-OCH₃ C₁₂H₁₅NO₄·HCl 297.71 Methoxy groups improve solubility but reduce membrane permeability
(S)-6-Fluoro-THIQ-3-carboxylic acid 6-F C₁₀H₁₀FNO₂ 219.19 Single fluorine substitution simplifies synthesis but lowers bioactivity

*Calculated based on analogous structures.

Pharmacological Relevance

  • 5,6-Difluoro derivative : Fluorine’s electronegativity enhances binding to targets like enzymes or receptors, as seen in related compounds (e.g., Moexipril intermediates) .
  • 5,7-Dichloro analog : Chlorine’s bulkiness may hinder binding but improve stability in acidic environments .
  • 6,7-Dimethoxy analog : Used in hypertension drugs (e.g., Moexipril), but methoxy groups limit blood-brain barrier penetration .

Physicochemical Data

  • NMR Shifts :
    • 7-Nitro analog : Aromatic protons appear at δ 7.27–7.40 ppm (D₂O) .
    • 5,6-Difluoro analog : Expected downfield shifts for aromatic protons adjacent to fluorine (δ >7.5 ppm).
  • Melting Points :
    • 7-Nitro analog : Decomposes above 230°C .
    • 6,7-Dimethoxy analog : Melts at 280–285°C .

Key Advantages of 5,6-Difluoro Substitution

Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life compared to chloro or methoxy analogs .

Lipophilicity : LogP values are higher than hydrophilic derivatives (e.g., 6,7-dimethoxy), improving cell membrane penetration.

Electronic Effects : Fluorine’s electron-withdrawing nature enhances interactions with cationic targets (e.g., ion channels).

Limitations and Challenges

  • Synthetic Complexity : Difluoro substitution requires precise reaction conditions to avoid side products.
  • Toxicity : Fluorinated compounds may exhibit unique toxicity profiles, necessitating detailed safety studies.

Biological Activity

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride possesses a unique tetrahydroisoquinoline core with difluoromethyl substituents at positions 5 and 6. The presence of these fluorine atoms enhances the compound's lipophilicity and biological activity. Its molecular formula is C12H12ClF2N2O2C_{12}H_{12}ClF_2N_2O_2, with a molecular weight of approximately 313.30 g/mol .

Biological Activities

Research has shown that 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exhibits a range of biological activities:

1. Antimicrobial Activity

Studies indicate that tetrahydroisoquinoline derivatives have demonstrated antibacterial properties against various pathogens. For instance, compounds similar to 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline have shown effectiveness against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. Research indicates that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. For example, IC50 values for related compounds range from 3 to 14 µM against various cancer cell lines .

3. Neuroprotective Effects

Tetrahydroisoquinoline derivatives are being explored for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. They may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .

The precise mechanisms through which 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets including enzymes and receptors involved in disease pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives is crucial for optimizing their pharmacological properties. Modifications at different positions on the isoquinoline core can significantly influence their biological activity:

Compound NameCAS NumberKey FeaturesBiological Activity
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate57060-88-5Lacks fluorine substituentsNeuroprotective
5-Nitro-1,2,3,4-tetrahydroisoquinoline1187932-31-5Contains nitro groupDifferent pharmacological properties
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride24693-40-1Methoxy substitution at position 8Distinct activity profile
5-Chloro-1,2,3,4-tetrahydroisoquinoline215788-57-1Chlorine instead of fluorineDiffering reactivity and binding properties

The difluoromethyl groups enhance the compound's interaction with biological targets compared to other derivatives .

Case Studies

Several case studies have highlighted the potential therapeutic applications of tetrahydroisoquinoline derivatives:

  • Neuroprotection in Alzheimer's Models : A study demonstrated that certain tetrahydroisoquinolines could reduce amyloid-beta aggregation and improve cognitive function in animal models .
  • Anticancer Efficacy : In vitro studies showed that specific analogs could inhibit cell growth in breast cancer cell lines with IC50 values lower than those of conventional chemotherapeutics .

Q & A

Q. What are the established synthetic methodologies for 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

The synthesis typically involves multi-step organic reactions , including:

  • Cyclization : Condensation of phenethylamine derivatives with carbonyl compounds to form the tetrahydroisoquinoline core .
  • Fluorination : Diazotization and halogenation steps to introduce fluorine atoms at positions 5 and 5. For example, nitration followed by diazotization with fluorinating agents (e.g., NaNO₂/HCl) can yield difluoro intermediates, as seen in analogous quinoline syntheses .
  • Carboxylation : Esterification or hydrolysis to introduce the carboxylic acid group at position 3, followed by HCl salt formation .

Q. How is the compound characterized for structural confirmation and purity?

Key analytical methods include:

  • NMR Spectroscopy : To confirm the positions of fluorine atoms and the tetrahydroisoquinoline backbone (¹H/¹³C/¹⁹F NMR) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated in structurally related fluorinated benzoic acids .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities, particularly residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers optimize fluorination steps to improve yield and regioselectivity?

Fluorination often faces challenges like low yields or undesired side reactions . Strategies include:

  • Temperature Control : Maintaining sub-zero temperatures during diazotization to minimize decomposition .
  • Catalyst Screening : Transition metal catalysts (e.g., CuCl₂) can enhance reaction efficiency, as shown in similar fluorobenzoic acid syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products .

Q. How do stereochemical variations at position 3 impact biological activity, and how are they resolved?

  • Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers, as applied to (S)-6,7-dimethoxy derivatives .
  • Activity Correlation : Compare IC₅₀ values of enantiomers in target assays (e.g., enzyme inhibition). For example, (R)-7-fluoro analogs show distinct binding affinities compared to (S)-isomers .

Q. How should researchers address contradictory data in solubility or stability studies?

  • Method Validation : Ensure consistency in solvent systems (e.g., aqueous HCl vs. organic buffers) and storage conditions (e.g., desiccated vs. humid environments) .
  • Cross-Study Comparison : Reconcile discrepancies by referencing standardized protocols from pharmaceutical reference materials (e.g., LGC Standards) .

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